Isonicotinamide

Antimicrobial synergy Staphylococcus aureus Cathelicidin LL37

Researchers requiring regioisomerically pure 4-pyridinecarboxamide for isoniazid synthesis or metallodrug development cannot substitute the 3-position isomer (nicotinamide) without compromising yield and biological activity. • Single-step isoniazid synthesis: >95% yield, >99% purity via hydrazine hydrate conversion. • Pd(II)-isonicotinamide complexes exhibit enhanced in vitro anti-M. tuberculosis activity vs. free ligand. • Validated co-former for pharmaceutical co-crystals and eutectic systems (e.g., with kaempferol). Supplied as ≥99% white crystalline solid with full QA documentation; bulk quantities available.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 1453-82-3
Cat. No. B137802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonicotinamide
CAS1453-82-3
Synonyms4-Pyridinecarboxamide;  4-(Aminocarbonyl)pyridine;  4-Amidopyridine;  4-Carbamoylpyridine;  4-Pyridinecarboxylic Acid Amide;  Isoniacinamide;  Isonicotinic Acid Amide;  NSC 82353;  Pyridine-4-carbamide;  γ-Pyridinecarboxamide; 
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)N
InChIInChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)
InChIKeyVFQXVTODMYMSMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isonicotinamide Procurement Evidence Overview


Isonicotinamide (pyridine-4-carboxamide, C6H6N2O, MW 122.12) is the amide derivative of isonicotinic acid and a positional isomer of nicotinamide (pyridine-3-carboxamide), with the carboxamide moiety located at the 4-position of the pyridine ring [1]. This compound exists as a white to off-white crystalline solid with a melting point of 155–157°C and is characterized by a pKa of 3.61 (pK1 at 20°C) and a calculated logP of -0.28 . Its fundamental physicochemical properties, including high aqueous solubility (191.7 g/L at 37°C), establish a distinct profile that diverges markedly from its 3-position regioisomer in both reactivity and biological function [2].

Why Substitution Fails: Isonicotinamide Case


The interchangeability of pyridinecarboxamide regioisomers is a common procurement misconception with significant scientific consequences. Positional isomerism dictates the spatial orientation of the carboxamide hydrogen-bonding network and the electron density distribution across the pyridine ring, which directly governs molecular recognition, enzymatic binding, and supramolecular assembly behavior [1]. A direct head-to-head functional comparison reveals that nicotinamide (3-position) exhibits significant synergistic amplification of the antimicrobial peptide LL37 against S. aureus, whereas isonicotinamide (4-position) demonstrates no significant synergy under identical experimental conditions [2]. Furthermore, isonicotinamide exhibits a distinct amide rotational barrier (ΔH‡ = +14.1 ± 0.2 kcal/mol), which differs from that of nicotinamide and directly influences its conformational dynamics and intermolecular hydrogen-bonding capabilities [3]. These documented functional divergences underscore that in-class compounds cannot be arbitrarily substituted without compromising experimental reproducibility or synthetic pathway fidelity.

Isonicotinamide Quantitative Differentiation


LL37 Synergy vs. Nicotinamide

In a direct head-to-head comparison evaluating the ability of pyridinecarboxamide isomers to potentiate the activity of the endogenous antimicrobial peptide LL37 against S. aureus, nicotinamide (niacinamide) exhibited significant synergy, while isonicotinamide demonstrated no significant synergy under identical assay conditions. This functional divergence underscores that the 4-position substitution of isonicotinamide fails to engage the molecular mechanism required for LL37 potentiation [1].

Antimicrobial synergy Staphylococcus aureus Cathelicidin LL37

Isoniazid Intermediate Conversion

Isonicotinamide serves as a critical intermediate in the single-step synthesis of isonicotinic acid hydrazide (isoniazid), a first-line anti-tuberculosis drug. The patented conversion process using hydrazine hydrate achieves a yield greater than 95% (w/w) with purity exceeding 99% [1]. This high-efficiency transformation distinguishes isonicotinamide from other pyridinecarboxamides that lack the 4-position amide required for direct hydrazinolysis to therapeutically relevant hydrazides.

Antitubercular drug synthesis Isoniazid Pharmaceutical intermediate

pKa and Ionization Properties

Isonicotinamide exhibits a pKa (pK1) of 3.61 at 20°C, reflecting the protonation state of the pyridine nitrogen . While direct comparative pKa data for nicotinamide under identical measurement conditions is not available in the accessed sources, isonicotinamide additionally exhibits a calculated logP of -0.28, which when considered alongside its high aqueous solubility of 191.7 g/L at 37°C [1], provides a distinct solubility and partition profile. This combination of ionization and hydrophilicity parameters differentiates isonicotinamide from more lipophilic heterocyclic amides and informs solvent selection and formulation strategy.

Physicochemical properties Ionization constant Formulation development

Monodentate N-Donor Ligand Complexes

In palladium(II) complexes, isonicotinamide coordinates as a monodentate ligand through the pyridine nitrogen, leaving the amide group available for secondary interactions. Complexes containing isonicotinamide, specifically trans-[Pd(N3)2(isn)2], demonstrated better in vitro activity against Mycobacterium tuberculosis than both free isonicotinamide and pyrazinamide (a clinically used anti-TB drug) [1]. This indicates that isonicotinamide provides a privileged coordination geometry that enhances the antimycobacterial potency of metal complexes relative to the free ligand or alternative scaffolds.

Coordination chemistry Metal complex synthesis Antimycobacterial

Amide Rotational Barrier vs. Nicotinamide

The amide rotational barrier in isonicotinamide, measured by dynamic NMR spectroscopy, is ΔH‡ = +14.1 ± 0.2 kcal/mol [1]. This value falls between those of its regioisomers picolinamide (2-position) and nicotinamide (3-position). A direct comparison between isonicotinamide and nicotinamide, where steric and hydrogen-bonding effects differ only slightly, reveals that the 4-position substitution uniquely influences the electronic environment and rotational energetics of the carboxamide group, which in turn dictates conformational preferences in solution and solid-state assembly [2].

Conformational analysis Hydrogen bonding Dynamic NMR

Pharmaceutical Co-crystal Formation

Isonicotinamide forms stable eutectic crystal systems with kaempferol, a flavonoid with documented anti-inflammatory, antioxidant, antibacterial, and anticancer properties [1]. The resulting pharmaceutical composition leverages isonicotinamide as a co-former to modify the solid-state properties of the active flavonoid. This co-crystallization capability is structurally dependent on the 4-position amide geometry of isonicotinamide, which provides an optimal hydrogen-bonding donor-acceptor arrangement for supramolecular synthon formation with polyphenolic compounds.

Pharmaceutical co-crystals Eutectic systems Bioavailability enhancement

Isonicotinamide Research and Industrial Applications


Isoniazid API Intermediate Manufacturing

Isonicotinamide is the preferred starting material for the single-step synthesis of isonicotinic acid hydrazide (isoniazid), achieving yields >95% (w/w) and purity >99% via hydrazine hydrate conversion [1]. Procurement of isonicotinamide for this application eliminates the need for alternative synthetic routes that involve lower-yielding or less regioselective transformations. The high conversion efficiency directly reduces raw material costs and purification requirements, making isonicotinamide the economically rational choice for isoniazid manufacturing compared to alternative precursors that lack the 4-position amide functionality essential for direct hydrazinolysis.

Antimycobacterial Palladium Complexes

Researchers synthesizing metal complexes for antimycobacterial applications should prioritize isonicotinamide over other pyridinecarboxamide ligands. Palladium(II) complexes incorporating isonicotinamide as a monodentate N-donor ligand demonstrate enhanced in vitro activity against Mycobacterium tuberculosis compared to both free isonicotinamide and pyrazinamide [1]. The 4-position geometry of isonicotinamide provides a specific coordination environment that other regioisomers cannot replicate, enabling the formation of complexes with improved biological activity profiles. This makes isonicotinamide the ligand of choice for investigators developing metallodrug candidates targeting tuberculosis.

Pharmaceutical Co-crystal Formulation

Isonicotinamide serves as a validated co-former for pharmaceutical co-crystal and eutectic system development, as evidenced by its stable eutectic crystal formation with kaempferol [1]. The 4-position amide provides an optimal hydrogen-bonding geometry for supramolecular synthon formation with polyphenolic and carboxyl-containing active pharmaceutical ingredients. Formulation scientists seeking to modify the solubility, dissolution rate, or solid-state stability of poorly soluble drug candidates should procure isonicotinamide over other pyridinecarboxamides due to its structurally characterized co-crystallization behavior and established precedent in pharmaceutical composition patents.

Conformational Dynamics and Hydrogen Bonding

For investigations of amide rotational barriers and hydrogen-bonding networks, isonicotinamide provides a uniquely characterized regioisomer with a measured activation enthalpy (ΔH‡) of +14.1 ± 0.2 kcal/mol [1]. This barrier falls between those of picolinamide and nicotinamide, making isonicotinamide an essential reference compound for comparative studies of how pyridine ring substitution position modulates amide rotational dynamics. Researchers conducting dynamic NMR, computational chemistry, or crystal structure prediction studies should procure isonicotinamide to enable direct cross-isomer comparisons and to leverage the extensive existing literature characterizing its conformational behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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